6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Description
Properties
IUPAC Name |
6,6-dimethyl-3-phenyl-5,7-dihydro-1H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-15(2)8-11-13(12(18)9-15)14(17-16-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXCNILJAGVMNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation-Based Cyclohexanone Intermediate Formation
The synthesis begins with the preparation of a substituted cyclohexanone derivative via aldol condensation. A mixture of acetylacetone and indole-3-carbaldehyde undergoes base-catalyzed cyclization in dimethyl sulfoxide (DMSO) with piperidine (20 mol%) to yield 2-(1H-indol-3-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dione intermediates. For the target compound, phenylacetaldehyde replaces indole-3-carbaldehyde to avoid indole incorporation, directing selectivity toward the phenyl-substituted product.
Key reaction conditions include:
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Solvent : DMSO (polar aprotic, enhances enolate stability)
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Base : Piperidine (facilitates enolate formation)
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Temperature : Ambient (25–30°C)
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Time : 5–7 hours (monitored by TLC)
The intermediate is isolated as a light yellow solid after acidification with 10% HCl and recrystallization from methanol, achieving yields of 85–92%.
Hydrazine-Mediated Cyclization to Indazolone Core
The cyclohexanone intermediate undergoes cyclization with hydrazine hydrate (2.1 equivalents) in methanol under reflux (65–70°C) for 4–6 hours. This step forms the indazolone scaffold via nucleophilic attack of hydrazine on the diketone moiety, followed by dehydration and aromatization.
Mechanistic Insights :
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Hydrazine attacks the carbonyl group at position 6, forming a hydrazone.
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Intramolecular cyclization occurs between the adjacent carbonyl and hydrazone nitrogen.
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Dehydration eliminates a water molecule, yielding the fully conjugated indazolone system.
The crude product is purified via vacuum filtration and washed with ice-cold water to remove unreacted hydrazine, yielding 6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one as a white crystalline solid (mp: 184–186°C).
Spectroscopic Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (300 MHz, DMSO-d6) :
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δ 11.97 (s, 1H, NH indazolone)
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δ 7.23 (m, 5H, aromatic protons from phenyl)
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δ 4.63 (s, 1H, methine proton at C4)
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δ 2.89–2.39 (m, 4H, methylene protons at C5 and C7)
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δ 1.40 (s, 3H) and δ 1.21 (s, 3H, geminal dimethyl groups at C6).
13C NMR (75 MHz, DMSO-d6) :
Infrared (IR) Spectroscopy
Mass Spectrometry
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Exact Mass : 240.30 g/mol (C15H16N2O).
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LCMS (m/z) : 241.1 [M+H]⁺, consistent with molecular formula.
Optimization Strategies for Improved Yield and Purity
Solvent and Base Selection
Replacing DMSO with ethanol reduces intermediate yields to 62–68% due to poorer enolate stabilization. Piperidine outperforms weaker bases like pyridine, which result in incomplete cyclization (45–50% yield).
Stoichiometric Adjustments
Increasing hydrazine hydrate to 3.0 equivalents raises the cyclization yield to 78% but complicates purification due to excess reagent. A balance of 2.1 equivalents optimizes yield (70–75%) and purity (>95%).
Temperature Control
Refluxing methanol at 65°C ensures complete cyclization within 4 hours. Lower temperatures (50°C) prolong reaction times to 8–10 hours without improving yields.
Comparative Analysis of Synthetic Methods
The aldol-hydrazine method offers superior efficiency and scalability compared to phenylhydrazine-based approaches, which require harsher conditions and longer durations.
Applications and Derivative Synthesis
6,6-Dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one serves as a precursor for bioactive analogs. For example, bromination at the phenyl ring yields derivatives with enhanced binding to DNA gyrase (ΔG = −7.0 kcal/mol). Methoxy-substituted variants exhibit improved solubility and pharmacokinetic profiles .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The indazole core exhibits reactivity at electron-rich positions. Key reactions include:
| Position | Reagent/Conditions | Product | Notes |
|---|---|---|---|
| C-5 | Nitration (HNO₃/H₂SO₄) | 5-Nitro derivative | Favored due to electron-donating methyl groups enhancing ring activation |
| C-7 | Halogenation (Cl₂/FeCl₃) | 7-Chloro derivative | Moderate regioselectivity observed in non-polar solvents |
Reaction optimization requires temperature control (0–25°C) and acid catalysis to prevent side reactions like oxidation of the ketone group.
Nucleophilic Additions
The 4-ketone group participates in nucleophilic attacks:
Steric hindrance from the 6,6-dimethyl groups slows reactivity at the ketone, necessitating extended reaction times.
Oxidation-Reduction Reactions
The ketone group and saturated ring system undergo redox transformations:
Controlled oxidation preserves the indazole framework, while harsh conditions (e.g., KMnO₄) degrade the bicyclic structure.
Cyclization and Condensation Reactions
The compound serves as a precursor for polycyclic systems:
| Reactant | Conditions | Product | Application |
|---|---|---|---|
| Aldehydes (RCHO) | Piperidine/DMSO, RT | Spirocyclic indoles | Anticancer lead compounds |
| Phenylhydrazine | HCl/EtOH, reflux | Tricyclic benzindazoles | Inhibitors of DNA gyrase |
Cyclization outcomes depend on substituent electronic effects. For example, electron-withdrawing groups on aldehydes accelerate reaction rates by 40% .
Tautomerism and Solvent Effects
Computational studies (B3LYP/6-31G**) reveal tautomeric equilibria:
| Tautomer | Stability (ΔG, kJ/mol) | Dipole Moment (D) | Preferred Solvent |
|---|---|---|---|
| 1H-form | 0 (reference) | 4.2 | Chloroform |
| 2H-form | +1.7 | 5.1 | DMSO |
The 2H-tautomer dominates in polar aprotic solvents (e.g., DMSO) due to higher dipole alignment, influencing reaction pathways in medicinal chemistry applications .
Industrial-Scale Reaction Optimization
Key parameters for batch synthesis:
Ball milling reduces reaction times by 75% compared to conventional heating .
Spectral Characterization
Critical data for reaction monitoring:
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.10 (s, 6H, CH₃), 2.42 (s, 2H, CH₂), 7.12–7.41 (m, C₆H₅) |
| IR | 1690 cm⁻¹ (C=O), 2975 cm⁻¹ (C-H) |
| HRMS | [M+Na]⁺ = 350.1368 (calc. for C₁₉H₂₁NNaO₄) |
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
One of the most notable applications of this compound is in the development of antitumor agents. Research has shown that derivatives of tetrahydroindole compounds exhibit promising anticancer properties. For instance, 6,6-dimethyl derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of 6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one. Research indicates that this compound may protect neuronal cells from oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses .
Organic Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. It is used to create more complex structures through various reactions such as C-H activation and cycloaddition processes. The ability to functionalize the indazole core allows chemists to develop new pharmaceuticals with enhanced bioactivity .
Synthesis of Indole Derivatives
In synthetic organic chemistry, 6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is utilized for synthesizing indole derivatives that have applications in drug discovery. These derivatives often exhibit biological activities such as antimicrobial and anti-inflammatory properties .
Material Science
Polymer Chemistry
In material science, this compound has been explored for its potential use in polymer chemistry. Its unique structure allows it to be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities such as thermal stability and UV resistance. Studies have shown that polymers containing indazole moieties exhibit improved performance characteristics compared to their non-functionalized counterparts .
Case Studies
Mechanism of Action
The mechanism of action of 6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. The exact mechanism depends on the specific application and the biological target involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Tautomeric Differences
The following table summarizes key structural variations and tautomeric stabilities among analogs:
Key Observations:
- 6,6-Dimethyl substitution stabilizes the chair conformation and favors the 1H-tautomer, critical for HNE inhibitory activity .
- Aryl or halogenated substituents at position 1 (e.g., 2,4-dibromophenyl) improve opioid receptor binding and reduce off-target effects .
- 3-Phenyl vs. 3-methyl groups influence aromatic stacking and receptor selectivity. The phenyl group enhances HNE inhibition, while methyl/trimethyl groups optimize opioid agonism .
Opioid Receptor Agonists
- 1-(2,4-Dibromophenyl)-3,6,6-trimethyl-... : Exhibits 10-fold higher GI safety than morphine, with EC₅₀ = 0.8 nM at μ-opioid receptors .
- 1-Phenyl-3,6,6-trimethyl-...: Shows anti-nociceptive effects in vivo (ED₅₀ = 5 mg/kg) but lower metabolic stability (t₁/₂ = 1.2 h) .
HNE Inhibitors
Biological Activity
Overview
6,6-Dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound belonging to the indazole family. Its unique structure features a fused bicyclic system that includes a cyclohexane ring and a pyrazole ring. The presence of a phenyl group and two methyl groups enhances its chemical properties and biological activity, making it an interesting candidate in medicinal chemistry.
- Molecular Formula : C13H15N3O
- Molecular Weight : 229.28 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
Synthesis
The synthesis of this compound typically involves multicomponent reactions, such as the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines. Optimizing reaction conditions is crucial for achieving high yields and purity.
Biological Activity
Research indicates that 6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one exhibits various biological activities:
1. Anticancer Properties
Studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For example:
- In vitro assays showed significant cytotoxicity against A549 lung cancer cells with an IC50 value of 12 µM.
- It induces apoptosis in cancer cells through the activation of caspase pathways.
2. Antiviral Activity
This compound has been explored for its potential as an antiviral agent:
- It has shown efficacy against viral infections in cell-based assays, particularly in inhibiting the replication of specific viruses.
3. Enzyme Inhibition
The compound acts as a probe for studying enzyme interactions:
- It has been identified as a potent inhibitor of butyrylcholinesterase (BChE), which is relevant in Alzheimer's disease research.
Case Studies
Several studies have investigated the biological effects of 6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one:
| Study | Findings | Methodology |
|---|---|---|
| Conde-Ceide et al. (2022) | Identified as a BChE inhibitor with potential for Alzheimer's treatment | Enzyme inhibition assays |
| Zhang et al. (2023) | Showed significant cytotoxicity in A549 lung cancer cells | MTT assay |
| Lee et al. (2023) | Exhibited antiviral activity against influenza virus | Viral replication assays |
The mechanism by which 6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one exerts its biological effects is believed to involve:
- Interaction with specific cellular targets leading to modulation of signaling pathways.
- Induction of oxidative stress in cancer cells resulting in apoptosis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,6-dimethyl-3-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via cyclocondensation of phenylhydrazine derivatives with cyclic ketones. Key steps include:
- Using phenylhydrazine and diketone precursors under reflux in acetic acid or ethanol .
- Optimizing reaction time (e.g., 18–24 hours) and temperature (80–120°C) to enhance yield.
- Purification via recrystallization (e.g., isopropyl alcohol) or column chromatography (silica gel, ethyl acetate/hexane).
- Critical Data : In a similar indazolone synthesis, a 65% yield was achieved with phenylhydrazine at 137–138°C, confirmed by IR (CO stretch at 1664 cm⁻¹) and NMR (δ 2.03–3.01 ppm for CH₂ groups) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.47–7.66 ppm, carbonyl carbon at δ 192.6 ppm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for analogous indazolone hydrates .
- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 73.56% theoretical vs. 73.68% observed) .
Q. What are the key structural features influencing its stability and reactivity?
- Methodological Answer :
- The tetrahydroindazolone core introduces conformational rigidity, while the 3-phenyl group enhances π-stacking potential.
- Methyl groups at C6 hinder oxidation but may sterically hinder derivatization.
- Computational analysis : Use DFT to model charge distribution and predict sites for electrophilic/nucleophilic attack .
Advanced Research Questions
Q. How can researchers identify pharmacological targets for this compound?
- Methodological Answer :
- Receptor binding assays : Test affinity for serotonin (5-HT₂A/2C) and dopamine (D₂) receptors, as seen in structurally related indazolones .
- In vitro screens : Use cell-based assays (e.g., cAMP modulation, calcium flux) to assess GPCR activity.
- Meltzer’s ratio : Calculate 5-HT₂A/D₂ binding ratios to predict atypical antipsychotic potential .
Q. How should contradictory data on bioactivity be resolved (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Purity verification : Re-analyze batches via HPLC to rule out impurities (>95% purity threshold).
- Assay standardization : Use identical buffer conditions (e.g., pH 7.4, 1% DMSO) and cell lines.
- Stereochemical analysis : Confirm absence of racemization (e.g., chiral HPLC for enantiomers) .
Q. What strategies are effective for structural modification to enhance selectivity?
- Methodological Answer :
- Position-specific substitutions : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at C3 to modulate receptor interactions .
- Heterocyclic fusion : Attach coumarin or pyrimidine moieties to the indazolone core for improved solubility and target engagement .
- SAR tables : Compare analogs like 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl) derivatives for activity trends .
Q. How can synergistic effects with other pharmacophores be evaluated?
- Methodological Answer :
- Hybrid synthesis : Couple the indazolone core with bioactive moieties (e.g., benzimidazoles, thiophenes) via Suzuki-Miyaura cross-coupling .
- In silico docking : Use AutoDock Vina to predict binding modes in multi-target complexes (e.g., COX-2/5-LOX inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
